molecular formula C17H13N3O B13938355 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline

Cat. No.: B13938355
M. Wt: 275.30 g/mol
InChI Key: BEJISKWBWUWGQB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure with a benzyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of benzyloxy benzaldehydes with suitable pyrazole derivatives can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the benzyloxy substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield quinoline carboxylic acids, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxypyrazolo[3,4-c]quinoline

InChI

InChI=1S/C17H13N3O/c1-2-6-13(7-3-1)12-21-20-17-11-18-16-9-5-4-8-14(16)15(17)10-19-20/h1-11H,12H2

InChI Key

BEJISKWBWUWGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C3=C(C=N2)C4=CC=CC=C4N=C3

Origin of Product

United States

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